molecular formula C11H16Cl3N B13856310 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride

1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride

Cat. No.: B13856310
M. Wt: 268.6 g/mol
InChI Key: RVBZDYJNSNRJGO-UHFFFAOYSA-N
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Description

1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride is a chemical compound with the molecular formula C11H15Cl2N·HCl It is characterized by the presence of a chloro group attached to a phenethylamine backbone

Preparation Methods

The synthesis of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenethylamine and 1-chloropropan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Synthetic Routes: The synthetic route may involve the chlorination of the amine group followed by the introduction of the phenethyl group. This can be achieved through nucleophilic substitution reactions.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide ions or amines.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential effects on biological systems. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its interactions with biological targets are of particular interest.

    Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenethylamine backbone allows for interactions with neurotransmitter systems, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride can be compared with other similar compounds, such as:

    2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride: This compound has a similar structure but differs in the position of the chloro group. It may exhibit different reactivity and biological activity.

    4-Chloro-N-(2-chlorophenethyl)propan-2-amine Hydrochloride: The position of the chloro groups on the phenethylamine backbone can influence the compound’s properties and applications.

    N-(4-Chlorophenethyl)propan-2-amine Hydrochloride: The absence of the chloro group on the amine can lead to differences in chemical reactivity and biological interactions.

Properties

Molecular Formula

C11H16Cl3N

Molecular Weight

268.6 g/mol

IUPAC Name

1-chloro-N-[2-(4-chlorophenyl)ethyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C11H15Cl2N.ClH/c1-9(8-12)14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H

InChI Key

RVBZDYJNSNRJGO-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)NCCC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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